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Abstract
BLU9931 is a first-in-class, potent, and highly selective irreversible inhibitor of Fibroblast

Growth Factor Receptor 4 (FGFR4). It has demonstrated significant anti-tumor activity in

preclinical models of hepatocellular carcinoma (HCC) characterized by an activated FGFR4

signaling pathway. This document provides a comprehensive overview of the chemical

structure, properties, mechanism of action, and key experimental data related to BLU9931.

Detailed methodologies for relevant assays are also presented to facilitate further research and

development.

Chemical Structure and Properties
BLU9931, chemically named N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-

yl)amino)-3-methylphenyl)acrylamide, is a small molecule with a molecular formula of

C26H22Cl2N4O3 and a molecular weight of 509.38 g/mol .[1] Its structure is characterized by

an anilinoquinazoline core, which interacts with the hinge region of the FGFR4 kinase domain,

and a dichlorodimethoxyphenyl group that occupies a hydrophobic pocket, contributing to its

selectivity.[2] The key feature for its irreversible inhibition is the acrylamide moiety, which forms

a covalent bond with a specific cysteine residue in the ATP-binding pocket of FGFR4.[2]

Table 1: Chemical and Physical Properties of BLU9931
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Property Value Reference

IUPAC Name

N-(2-((6-(2,6-dichloro-3,5-

dimethoxyphenyl)quinazolin-2-

yl)amino)-3-

methylphenyl)acrylamide

[1]

Molecular Formula C26H22Cl2N4O3 [1]

Molecular Weight 509.38 g/mol [1]

CAS Number 1538604-68-0 [1]

Solubility
Soluble in DMSO; Insoluble in

H2O
[1]

Mechanism of Action
BLU9931 is a highly selective and irreversible inhibitor of FGFR4.[1] Its mechanism of action is

centered on the covalent modification of Cysteine 552 (Cys552) within the ATP-binding pocket

of FGFR4.[2] This specific cysteine residue is unique to FGFR4 among the FGFR family

members (FGFR1, 2, and 3), which possess a tyrosine at the equivalent position.[2] This

structural difference is the basis for BLU9931's remarkable selectivity.

The binding of BLU9931 to FGFR4 blocks the autophosphorylation of the receptor and

subsequent activation of downstream signaling pathways.[3] In cancer cells with an activated

FGF19-FGFR4 signaling axis, this inhibition leads to the suppression of key downstream

effectors, including Fibroblast Growth Factor Receptor Substrate 2 (FRS2), Mitogen-Activated

Protein Kinase (MAPK), and Protein Kinase B (AKT).[1][3] The blockade of these pathways

ultimately results in the inhibition of tumor cell proliferation and the induction of apoptosis.[3]
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FGFR4 signaling pathway and the inhibitory action of BLU9931.
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Quantitative Data
BLU9931 exhibits potent inhibitory activity against FGFR4 with high selectivity over other

FGFR family members and a wide range of other kinases.

Table 2: In Vitro Activity and Selectivity of BLU9931

Parameter Value Cell Line/Assay Reference

FGFR4 IC50 3 nM Biochemical Assay [1]

FGFR1 IC50 591 nM Biochemical Assay [1]

FGFR2 IC50 493 nM Biochemical Assay [1]

FGFR3 IC50 150 nM Biochemical Assay [1]

Hep 3B EC50 0.07 µM
Cell Proliferation

Assay
[3]

HuH7 EC50 0.11 µM
Cell Proliferation

Assay
[3]

JHH7 EC50 0.02 µM
Cell Proliferation

Assay
[3]

Experimental Protocols
Chemical Synthesis
The synthesis of BLU9931 has been described in patent application WO2014011900, where it

is referred to as "compound 25".[1] The synthesis involves a multi-step process culminating in

the formation of the N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-

methylphenyl)acrylamide structure.

In Vitro FGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BLU9931 against

FGFR family kinases.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b612005?utm_src=pdf-body
https://www.benchchem.com/product/b612005?utm_src=pdf-body
https://aacrjournals.org/cancerdiscovery/article/5/4/424/4943/First-Selective-Small-Molecule-Inhibitor-of-FGFR4
https://aacrjournals.org/cancerdiscovery/article/5/4/424/4943/First-Selective-Small-Molecule-Inhibitor-of-FGFR4
https://aacrjournals.org/cancerdiscovery/article/5/4/424/4943/First-Selective-Small-Molecule-Inhibitor-of-FGFR4
https://aacrjournals.org/cancerdiscovery/article/5/4/424/4943/First-Selective-Small-Molecule-Inhibitor-of-FGFR4
https://pubmed.ncbi.nlm.nih.gov/10658592/
https://pubmed.ncbi.nlm.nih.gov/10658592/
https://pubmed.ncbi.nlm.nih.gov/10658592/
https://www.benchchem.com/product/b612005?utm_src=pdf-body
https://aacrjournals.org/cancerdiscovery/article/5/4/424/4943/First-Selective-Small-Molecule-Inhibitor-of-FGFR4
https://www.benchchem.com/product/b612005?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recombinant FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.

Kinase reactions are performed in a buffer containing ATP at its Km concentration and a

suitable peptide substrate.

BLU9931 is serially diluted and added to the reaction mixtures.

The reactions are incubated at room temperature for a defined period (e.g., 60 minutes).

Kinase activity is measured by quantifying the amount of phosphorylated substrate, often

using a fluorescence-based method or mobility shift assay.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cell Proliferation Assay
Objective: To assess the effect of BLU9931 on the proliferation of cancer cell lines.

Methodology:

Hepatocellular carcinoma cell lines (e.g., Hep 3B, HuH7, JHH7) are seeded in 96-well plates

and allowed to adhere overnight.

Cells are treated with a serial dilution of BLU9931 or vehicle control (DMSO).

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a

commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an

indicator of metabolically active cells.

Luminescence is measured using a plate reader.

The half-maximal effective concentration (EC50) values are determined from the dose-

response curves.

In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of BLU9931 in a living organism.
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Methodology:

Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with a

suspension of human HCC cells (e.g., Hep 3B).

Tumors are allowed to grow to a palpable size.

Mice are randomized into treatment and control groups.

BLU9931 is administered orally at various dose levels (e.g., 10, 30, 100 mg/kg) on a

specified schedule (e.g., once or twice daily). The control group receives a vehicle solution.

Tumor volume and body weight are measured regularly throughout the study.

At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic

biomarker analysis).
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A representative experimental workflow for an in vivo xenograft study.

Conclusion
BLU9931 is a pioneering selective and irreversible inhibitor of FGFR4 with compelling

preclinical data supporting its potential as a targeted therapy for hepatocellular carcinoma. Its

unique mechanism of action, centered on the covalent modification of Cys552, provides a

strong rationale for its high selectivity and potency. The data and protocols presented in this

guide offer a valuable resource for the scientific community to further investigate and build

upon the therapeutic promise of BLU9931 and other selective FGFR4 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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